molecular formula C8H7BrClFO B1383789 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene CAS No. 1865026-41-0

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene

Cat. No.: B1383789
CAS No.: 1865026-41-0
M. Wt: 253.49 g/mol
InChI Key: HXMHEIUIPPRKLF-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene is a useful research compound. Its molecular formula is C8H7BrClFO and its molecular weight is 253.49 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Electrochemical Fluorination in Aromatic Compounds

The study by Horio et al. (1996) discusses the electrochemical fluorination of halobenzenes, including 1-Bromo-5-chloro-2-fluoro-4-ethoxybenzene. This process involves cathodic dehalogeno-defluorination and anodic oxidation, resulting in the production of various halogenated compounds, highlighting its relevance in creating fluorinated compounds in chemical synthesis (Horio et al., 1996).

2. Synthesis of Halogen-rich Pyridines

Wu et al. (2022) describe the synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, which is structurally related to this compound. These intermediates are valuable in medicinal chemistry research for creating complex molecular structures (Wu et al., 2022).

3. Sonolysis of Halobenzenes

Research by Drijvers et al. (2000) on the sonolysis of halobenzenes, including compounds similar to this compound, demonstrates the degradation of these compounds under specific conditions. This study contributes to understanding the environmental fate and degradation mechanisms of such halogenated compounds (Drijvers et al., 2000).

4. Vapour Pressure and Thermodynamic Properties

Oonk et al. (1998) investigated the vapor pressure and thermodynamic properties of isomorphous crystalline substances, including 1-Bromo-4-chlorobenzene, which is structurally analogous to this compound. These studies are crucial for understanding the physical properties and applications of these compounds in various scientific contexts (Oonk et al., 1998).

5. Vibrational Spectra in Halobenzene Cations

A study by Kwon et al. (2002) on the vibrational spectra of halobenzene cations, including compounds similar to this compound, provides insights into the electronic states and ionization energies of these compounds. This information is valuable for applications in spectroscopy and molecular physics (Kwon et al., 2002).

Properties

IUPAC Name

1-bromo-5-chloro-4-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMHEIUIPPRKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.